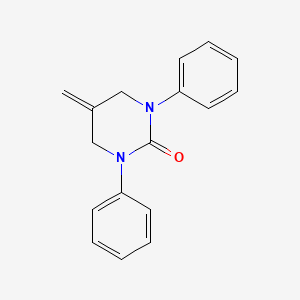![molecular formula C13H15N3O2 B12607380 N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea CAS No. 651021-57-7](/img/structure/B12607380.png)
N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is an organic compound that features a urea backbone substituted with a dimethyl group and a phenyl ring linked to a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction can lead to the formation of N,N’-dimethyl-N-{4-[(1H-pyrrolidin-3-yl)oxy]phenyl}urea.
科学研究应用
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The pyrrole moiety can engage in hydrogen bonding and π-π interactions with biological targets, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other macromolecules, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
N,N’-Dimethylurea: A simpler analog without the phenyl and pyrrole substituents.
N,N’-Dimethyl-N-phenylurea: Lacks the pyrrole moiety but has a phenyl ring.
N,N’-Dimethyl-N-{4-[(1H-indol-3-yl)oxy]phenyl}urea: Contains an indole ring instead of a pyrrole ring.
Uniqueness
N,N’-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is unique due to the presence of both the pyrrole and phenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
651021-57-7 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
1,3-dimethyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-3-5-11(6-4-10)18-12-7-8-15-9-12/h3-9,15H,1-2H3,(H,14,17) |
InChI 键 |
QRQXMEVVHXAACF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=CNC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


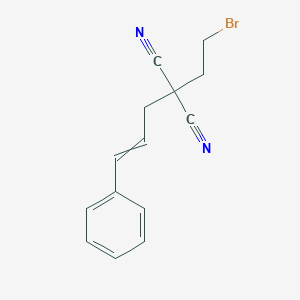
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)


![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
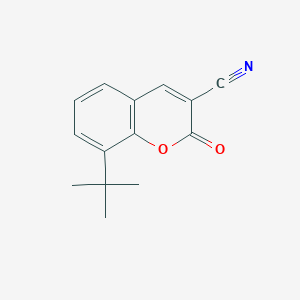
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
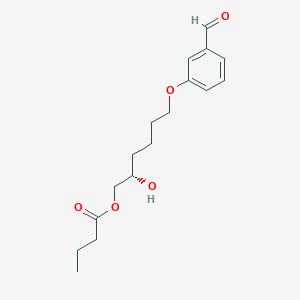
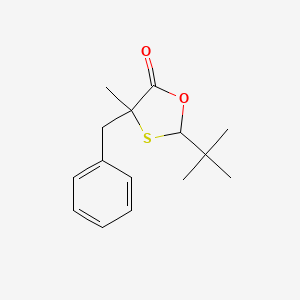
![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)
